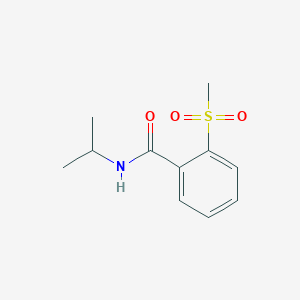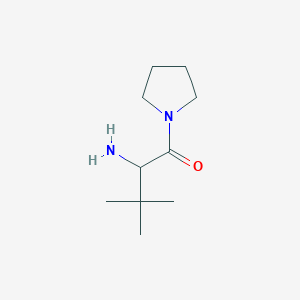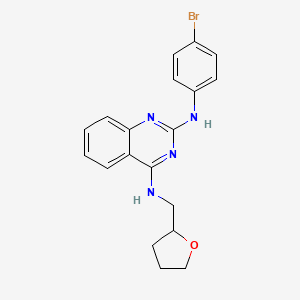![molecular formula C14H14F3N3O3 B7500097 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one, also known as TPN-28, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TPN-28 is a pyrimidine derivative that has been shown to exhibit potent anti-cancer activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one is not fully understood, but studies have suggested that it may target multiple pathways involved in cancer cell growth and survival. 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including thymidylate synthase and dihydrofolate reductase. 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has also been shown to inhibit the activity of several signaling pathways involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has several advantages as a research tool in cancer research. It exhibits potent anti-cancer activity in various cancer cell lines, making it a valuable tool for studying cancer biology. 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one is also relatively easy to synthesize, making it readily available for research purposes. However, 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one also has several limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for research on 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one. One potential avenue of research is to further elucidate its mechanism of action and identify potential targets for cancer therapy. Another potential direction is to explore the use of 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one in combination with other anti-cancer agents to enhance its efficacy and reduce potential toxicity. Additionally, further studies are needed to fully characterize the potential side effects and toxicity of 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then further reacted with nitric acid to introduce the nitro group at the 5-position of the pyrimidine ring.
Aplicaciones Científicas De Investigación
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has been extensively studied for its potential applications in cancer research. Several studies have shown that 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one exhibits potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Propiedades
IUPAC Name |
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-8-11(20(22)23)12(19(3)13(21)18(8)2)9-6-4-5-7-10(9)14(15,16)17/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAWRIZEOBMHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
